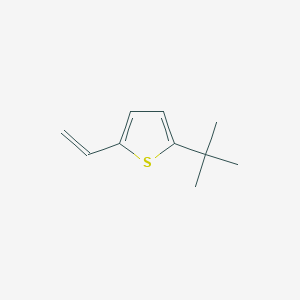

5-tert-Butyl-2-vinylthiophene

描述

Significance of Thiophene (B33073) Architectures in Conjugated Systems

Thiophene-based polymers are a cornerstone of conjugated polymer science due to their exceptional electrical and optical properties. nih.gov The thiophene ring, a five-membered heterocycle containing a sulfur atom, possesses a delocalized π-electron system that is fundamental to the electronic characteristics of the resulting polymers. numberanalytics.com This delocalization allows for charge carrier mobility along the polymer backbone, a critical feature for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnumberanalytics.com

The structure of the polymer backbone, including the sequence of monomer units, significantly impacts its properties. For instance, regioregular polythiophenes, where the monomer units are linked in a consistent head-to-tail fashion, exhibit enhanced electrical conductivity and improved solid-state packing compared to their regiorandom counterparts. nih.gov This ordered arrangement minimizes steric hindrance and promotes a more planar conformation of the polymer chain, facilitating intermolecular charge transport. nih.govcambridge.org The ability to control the energy levels (HOMO-LUMO gap) of these polymers through synthetic chemistry is a key driver of research in this field. nih.gov

Rationale for Strategic Functionalization: The tert-Butyl Moiety

The functionalization of thiophene monomers with substituents like the tert-butyl group is a strategic approach to tailor the properties of the resulting polymers. Unsubstituted polythiophenes, while conductive, are often insoluble and difficult to process. nih.gov The introduction of alkyl groups, such as the bulky tert-butyl moiety, enhances the solubility of these polymers in common organic solvents, making them more amenable to solution-based processing techniques. researchgate.net

Beyond improving solubility, the tert-butyl group can influence the polymer's morphology and electronic properties. The steric bulk of the tert-butyl group can prevent excessive aggregation and control the intermolecular spacing in the solid state. This can be advantageous in preventing uncontrolled crystallization and achieving desired film morphologies for electronic devices. Furthermore, the electron-donating nature of the tert-butyl group can impact the electron density of the thiophene ring, thereby influencing the polymer's energy levels and charge transport characteristics. In some cases, bulky substituents have been used to overcome solubility issues in conjugated polymers containing other functional pendants. mdpi.com

Scope of Research Endeavors Related to 5-tert-Butyl-2-vinylthiophene

Research into this compound and its corresponding polymer, poly(this compound), explores the interplay between the vinylthiophene backbone and the tert-butyl substituent. Studies have investigated the polymerization of 2-vinylthiophene (B167685) derivatives, demonstrating that anionic polymerization can lead to well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgacs.org

The thermal properties of polymers derived from substituted 2-vinylthiophenes have been a subject of investigation. For instance, the glass transition temperature (Tg) is influenced by the nature of the substituent at the 5-position of the thiophene ring. acs.org The synthesis and characterization of such polymers contribute to a deeper understanding of structure-property relationships in this class of materials. This knowledge is crucial for designing new polymers with optimized properties for specific applications in organic electronics and other advanced technologies.

| Property | Value/Observation | Reference |

| Polymerization Method | Anionic Polymerization | acs.orgacs.org |

| Molecular Weight Control | Achievable with anionic polymerization | acs.orgacs.org |

| Molecular Weight Distribution | Narrow (Mw/Mn < 1.2) | acs.orgacs.org |

| Glass Transition Temperature (Tg) | Dependent on the substituent at the 5-position | acs.org |

Structure

3D Structure

属性

分子式 |

C10H14S |

|---|---|

分子量 |

166.29 g/mol |

IUPAC 名称 |

2-tert-butyl-5-ethenylthiophene |

InChI |

InChI=1S/C10H14S/c1-5-8-6-7-9(11-8)10(2,3)4/h5-7H,1H2,2-4H3 |

InChI 键 |

MLGIQEXMKJTTMT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC=C(S1)C=C |

产品来源 |

United States |

Synthetic Methodologies for 5 Tert Butyl 2 Vinylthiophene and Its Precursors

Regioselective Synthesis of 2-Vinylthiophene (B167685) Scaffolds

The creation of the 2-vinylthiophene core is a critical step that can be achieved through several reliable methods. These approaches often start with a pre-existing thiophene (B33073) ring and introduce the vinyl group at the desired C2 position.

A widely used method is the Wittig reaction , which involves the reaction of a thiophene-2-carboxaldehyde with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org This reaction is highly effective for converting aldehydes and ketones into alkenes. wikipedia.org For instance, 5-tert-butyl-2-thiophenecarboxaldehyde can be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like sodium hydride in dimethyl sulfoxide (B87167) (DMSO) to yield 5-tert-butyl-2-vinylthiophene. prepchem.com

Another prominent method is the Peterson olefination . This reaction offers an alternative to the Wittig reaction and has been successfully employed in a continuous-flow system to produce 2-vinylthiophene in high yield (93%) on a significant scale (37 g). surrey.ac.ukresearchgate.netnih.gov This process involves the use of a (trimethylsilyl)methyl Grignard reagent, which is generated in-flow and reacted with the corresponding aldehyde. surrey.ac.ukresearchgate.netnih.gov

The Heck reaction provides a powerful tool for the vinylation of thiophenes. organic-chemistry.org This palladium-catalyzed cross-coupling reaction can form a carbon-carbon bond between a halo-thiophene (e.g., 2-bromothiophene) and an alkene. organic-chemistry.orgsioc-journal.cn Variations of this method, including oxidative Heck coupling under solvent-less high-speed ball-milling conditions, have been developed for an efficient synthesis of 2-vinylthiophenes from acrylates and styrenes. sioc-journal.cn

Dehydration of α-(2-thienyl)ethanol derivatives is another classical approach to generate 2-vinylthiophenes. orgsyn.org This method typically involves treating the corresponding alcohol with a dehydrating agent to eliminate water and form the double bond.

Introduction of the tert-Butyl Substituent at the 5-Position

The introduction of the bulky tert-butyl group at the 5-position of the thiophene ring is a key step in the synthesis of the target molecule. This is often accomplished through Friedel-Crafts alkylation or by using organometallic reagents.

One common strategy involves the direct alkylation of a suitable thiophene precursor. For example, 2-vinylthiophene can be alkylated using a tert-butylating agent in the presence of a Lewis acid catalyst. However, controlling the regioselectivity can be challenging.

A more controlled approach involves the use of a pre-functionalized thiophene. For instance, starting with 2-bromothiophene, a tert-butyl group can be introduced at the 5-position via a Grignard reagent or other organometallic coupling reactions. The resulting 5-tert-butyl-2-bromothiophene can then be converted to the desired 2-vinylthiophene.

In some synthetic routes, the tert-butyl group is introduced at an early stage. For example, the synthesis can start from 5-tert-butyl-2-thiophenecarboxaldehyde, which already possesses the desired substituent at the correct position. prepchem.com This aldehyde can then be converted to the vinyl group using methods like the Wittig reaction. prepchem.com The synthesis of this aldehyde itself can be achieved through various methods, including the Vilsmeier-Haack reaction on a tert-butylthiophene.

Advanced Approaches for Thiophene Ring Construction Incorporating Vinyl Moieties, Including Cyclization Reactions

Modern synthetic chemistry offers advanced methods where the thiophene ring is constructed with the vinyl and tert-butyl groups already incorporated or strategically placed for subsequent formation. These methods often involve cyclization reactions of acyclic precursors.

One such approach involves the cyclization of functionalized alkynes . researchgate.net For example, a suitably substituted alkynol can undergo a metal-free dehydration and sulfur cyclization with elemental sulfur (S₈) to form a substituted thiophene. organic-chemistry.org This method allows for the synthesis of diverse thiophene derivatives. organic-chemistry.org Another strategy involves the reaction of α-mercaptoaldehydes or ketones with 1,3-butadien-1-yltriphenylphosphonium salts, which can lead to the formation of 3-vinylthiophenes. cdnsciencepub.comcdnsciencepub.com

Palladium-catalyzed cyclization reactions are also prominent. For instance, the coupling of 2-iodothiophenol (B3069315) with a terminal alkyne can lead to the formation of a 2-substituted benzothiophene, a related fused ring system. rsc.org Similar principles can be applied to the synthesis of substituted thiophenes.

Radical-mediated cyclization reactions have also emerged as a powerful tool. chim.it These reactions can proceed under mild conditions and offer a high degree of functional group tolerance. For example, the generation of a trisulfur (B1217805) radical anion (S₃•⁻) can initiate the cyclization of alkynes to form thiophenes. organic-chemistry.orgmdpi.com

Optimization of Reaction Conditions for Laboratory-Scale Synthesis in Research

The successful synthesis of this compound in a research setting relies heavily on the optimization of reaction conditions to maximize yield and purity.

Key parameters that are often optimized include:

Catalyst and Ligand Selection: In palladium-catalyzed reactions like the Heck coupling, the choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand can significantly influence the reaction's efficiency and regioselectivity. rsc.orgbeilstein-journals.org For instance, the use of bulky ligands can favor arylation at the less hindered C5 position of 3-substituted thiophenes. beilstein-journals.org

Solvent and Base: The solvent can affect the solubility of reactants and the stability of intermediates. Common solvents for thiophene synthesis include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and toluene. organic-chemistry.orgrsc.org The choice of base (e.g., KOAc, Na₂CO₃) is also crucial for the reaction to proceed efficiently. beilstein-journals.orgplos.org

Temperature and Reaction Time: These parameters are often screened to find the optimal balance between reaction rate and the formation of side products. For example, in the synthesis of substituted thieno[3,2-b]thiophenes, the reaction temperature was optimized to 140 °C for 8 hours to achieve the best yield. mdpi.com

Stoichiometry of Reagents: The molar ratios of the reactants, including the catalyst, base, and any additives, are carefully adjusted to ensure complete conversion of the starting material and minimize waste.

Table 1: Example of Reaction Condition Optimization for the Synthesis of Substituted Thieno[3,2-b]thiophenes mdpi.com

| Entry | Sulfur Source | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | S₈ | NMP | - | 150 | - | 21 |

| 6 | Na₂S₂O₃ | NMP | - | 150 | - | 31 |

| 20 | Na₂S₂O₃ | NMP | I₂ | 140 | 8 | 81 |

This table illustrates a systematic approach to optimizing a reaction, showing how changing the sulfur source, adding an additive (I₂), and adjusting the temperature and time significantly improved the yield of the desired product.

Reactivity and Mechanistic Investigations of 5 Tert Butyl 2 Vinylthiophene

Pericyclic Reactions: Diels-Alder Cycloaddition Studies

Pericyclic reactions, particularly the Diels-Alder cycloaddition, represent a powerful tool for the construction of six-membered rings with high regio- and stereoselectivity. mdpi.com In this context, 2-vinylthiophenes, including 5-tert-butyl-2-vinylthiophene, can function as the diene component, reacting with various dienophiles. The aromaticity of the thiophene (B33073) ring is a crucial factor; while thiophene itself is more aromatic and less reactive in Diels-Alder reactions than furan, it can participate under forcing conditions. chemicalforums.com

The reaction involves a [4+2] cycloaddition where the vinyl group and the adjacent double bond of the thiophene ring act as the 4π-electron system. The electron-donating nature of the tert-butyl group at the 5-position increases the electron density of the thiophene ring, which in turn enhances the energy of the Highest Occupied Molecular Orbital (HOMO). This electronic effect makes the diene more reactive towards electron-poor dienophiles.

Studies on analogous vinyl heteroarenes have shown that such dearomative Diels-Alder reactions can be influenced by temperature and additives. For instance, reactions involving 2-vinylthiophene (B167685) can be promoted by microwave heating, with selectivity towards the desired cycloaddition product being enhanced by the presence of an oxidant. pitt.edu The bulky tert-butyl group in this compound would be expected to sterically hinder the approach of the dienophile, potentially influencing the endo/exo selectivity of the cycloaddition.

| Diene System | Dienophile | Conditions | Product Type | Key Observations |

| 2-Vinylthiophene | Generic Alkene | Thermal/Microwave | Cyclohexene derivative | Reaction proceeds via dearomatization of the thiophene ring. pitt.edu |

| This compound | Electron-poor Alkene | Thermal | Cyclohexene derivative | Expected increased reactivity due to electron-donating tert-butyl group. |

| Furan | Maleimide | Low Temperature | Oxabicycloheptene | Furan is highly reactive due to lower aromaticity. chemicalforums.com |

| Thiophene | Maleimide | Forcing Conditions | Thia-norbornene derivative | Thiophene is less reactive due to higher aromaticity. chemicalforums.com |

Oxidative Pathways and Photochemical Reactivity of Vinylthiophenes

The oxidation of thiophene derivatives can proceed through two primary pathways: oxidation at the sulfur atom to form a thiophene S-oxide, or epoxidation of the ring's double bonds. wikipedia.org For this compound, the presence of the vinyl group introduces an additional site for oxidative and photochemical reactions.

Oxidation of the thiophene ring in related compounds has been shown to be catalyzed by cytochrome P450 enzymes, leading to reactive intermediates. femaflavor.org The primary metabolic routes involve S-oxidation or ring epoxidation, followed by conjugation with glutathione (B108866) for detoxification. femaflavor.org The tert-butyl group at the 5-position may sterically hinder the approach of oxidizing agents to the sulfur atom and the adjacent C-C bond, potentially favoring oxidation at the more accessible vinyl group or the C3-C4 bond of the ring. The formation of a thiophene S-oxide results in a highly reactive intermediate that can undergo subsequent Diels-Alder-type dimerization or react with nucleophiles. wikipedia.orgfemaflavor.org

The photochemical reactivity of vinylthiophenes is characterized by the potential for polymerization, cyclization, and other radical-mediated processes. acs.org Visible-light irradiation can promote the formation of vinyl and sulfur-centered radicals, leading to C(sp2)–S bond formation in the presence of suitable reaction partners. nih.gov The generation of vinyl cations through photochemical pathways is also a known reaction manifold for related systems. researchgate.net For this compound, photochemical stimulation could lead to polymerization via the vinyl group or intramolecular cyclization if other reactive groups are present.

Electrophilic and Nucleophilic Considerations on the Thiophene Ring and Vinyl Group

The thiophene ring is considered an electron-rich aromatic system and is highly susceptible to electrophilic substitution. researchgate.net This reactivity is a consequence of the ability of the sulfur atom's lone pair electrons to participate in the π-system. Electrophilic attack typically occurs at the C2 and C5 positions, which are significantly more reactive than the C3 and C4 positions. In this compound, the C2 position is substituted with the vinyl group, and the C5 position is occupied by the tert-butyl group. The tert-butyl group, being electron-donating, further activates the ring towards electrophilic attack. However, its large steric bulk effectively shields the C5 position, likely directing incoming electrophiles to the C3 or C4 positions, or more probably, to the vinyl group. The vinyl group itself is susceptible to electrophilic addition reactions.

Nucleophilic substitution on an unsubstituted thiophene ring is generally difficult but becomes feasible when the ring is substituted with strong electron-withdrawing groups. uoanbar.edu.iqresearchgate.net Given that this compound possesses electron-donating (tert-butyl) and neutral (vinyl) groups, nucleophilic attack on the ring is unfavorable. The vinyl group, however, could potentially undergo nucleophilic attack under specific conditions, for instance, in hetero-Diels-Alder reactions where it acts as a dienophile. rsc.org

| Position | Type of Attack | Reactivity | Influence of Substituents |

| Thiophene Ring | |||

| C2/C5 | Electrophilic | High | Activated by tert-butyl group; C5 is sterically hindered. |

| C3/C4 | Electrophilic | Low | Less favored sites for attack. |

| Ring Carbons | Nucleophilic | Very Low | Requires strong electron-withdrawing groups for activation. uoanbar.edu.iqresearchgate.net |

| Vinyl Group | |||

| C=C Double Bond | Electrophilic Addition | High | Primary site for reaction with electrophiles. |

| C=C Double Bond | Nucleophilic Addition | Low | Possible under specific catalytic or reaction conditions. |

Influence of the tert-Butyl Group on Reaction Kinetics and Selectivity

The tert-butyl group exerts a profound influence on the reactivity of this compound through a combination of steric and electronic effects. These effects often dictate the kinetics of reactions and the selectivity of product formation.

Electronic Effects: The tert-butyl group is a well-known electron-donating group through induction and hyperconjugation. This property increases the electron density of the thiophene ring, making it more nucleophilic. As a result, the rate of electrophilic aromatic substitution is enhanced. Similarly, in Diels-Alder reactions where the thiophene acts as the diene, this increased electron density raises the energy of the HOMO, leading to a smaller energy gap with the LUMO of an electron-deficient dienophile and thus accelerating the reaction.

Steric Effects: The most significant impact of the tert-butyl group is its steric bulk. This large, space-filling group physically obstructs access to the adjacent C5 position of the thiophene ring. This steric hindrance can:

Direct Regioselectivity: By blocking one of the most reactive sites (C5) for electrophilic attack, the tert-butyl group can redirect reactants to other positions, such as the vinyl group or the C3 position of the ring.

Influence Stereoselectivity: In reactions like the Diels-Alder cycloaddition, the bulky group can influence the facial selectivity of the dienophile's approach, favoring the formation of one stereoisomer over another.

Polymerization Chemistry of 5 Tert Butyl 2 Vinylthiophene

Homopolymerization Studies

Homopolymerization of 5-tert-Butyl-2-vinylthiophene has been investigated through various mechanisms, each yielding polymers with distinct characteristics. The choice of polymerization technique—anionic, radical, or electrochemical—dictates the level of control over the polymer architecture, molecular weight, and properties.

Anionic polymerization of 5-substituted 2-vinylthiophenes has been demonstrated to proceed in a living manner, allowing for the synthesis of polymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions (MWD). acs.org The structural similarity of these monomers to styrene (B11656) derivatives suggests analogous polymerization behavior, though the presence of the electron-rich thiophene (B33073) ring introduces unique electronic and steric effects. acs.org

The mechanism involves the initiation of the vinyl group by a potent nucleophile, creating a propagating carbanion at the chain end. This active center remains stable in the absence of terminating agents, enabling the polymerization to proceed until all monomer is consumed. acs.org The stability of the propagating carbanion is crucial for achieving a controlled, living polymerization. Studies on 2-(1-adamantyl)-5-vinylthiophene, a monomer with a similarly bulky substituent to the tert-butyl group, have shown that the propagating carbanions are highly stable. acs.org

A variety of initiator systems have been successfully employed in solvents like tetrahydrofuran (THF). These include organolithium compounds such as sec-butyllithium (sec-BuLi) and radical anions like potassium naphthalenide (K-Naph) and lithium naphthalenide (Li-Naph). acs.org These initiators can quantitatively polymerize the monomer, yielding polymers with predictable molecular weights based on the monomer-to-initiator molar ratio and narrow MWDs, typically with a polydispersity index (Mw/Mn) below 1.2. acs.org The living nature of these systems allows for the creation of controlled architectures through techniques like postpolymerization, where fresh monomer is added to the still-active polymer chains to extend them further. acs.org

| Initiator | Solvent | Temperature (°C) | Monomer | Mn (calculated) (g/mol) | Mn (measured) (g/mol) | Mw/Mn | Reference |

|---|---|---|---|---|---|---|---|

| sec-BuLi | THF | -78 | 2-(1-adamantyl)-5-vinylthiophene | 10,100 | 10,100 | 1.07 | acs.org |

| K-Naph | THF | -78 | 2-(1-adamantyl)-5-vinylthiophene | 10,400 | 10,200 | 1.06 | acs.org |

| sec-BuLi | THF | -78 | 2-vinylthiophene (B167685) | 7,200 | 6,800 | 1.11 | acs.org |

| Li-Naph | THF | -78 | 2-vinylthiophene | 7,000 | 7,000 | 1.23 | acs.org |

Radical polymerization is a versatile technique for producing a wide range of polymeric materials. nih.gov The process is initiated by a radical species that adds to the vinyl group of the monomer, creating a new radical that propagates the chain. However, this method can be impeded by chain transfer reactions, which can limit the formation of high molecular weight polymers from certain monomers. nih.gov

For this compound, the bulky tert-butyl group at the 5-position of the thiophene ring is expected to introduce significant steric hindrance. This steric bulk can influence the propagation step of the polymerization, potentially affecting the rate of reaction and the stereoregularity of the resulting polymer chain. In the radical polymerization of other sterically hindered monomers, such as those with multiple substituents, it has been observed that steric effects can prevent polymerization altogether. researchgate.net While specific studies on the radical polymerization of this compound are limited, the general principles suggest that the bulky substituent would play a crucial role in the polymer's final structure and molecular weight.

Electropolymerization offers a distinct route to synthesizing polymers directly onto an electrode surface, often resulting in the formation of thin, conductive films. scirp.orgtaylorfrancis.comdtic.mil Studies on 2-vinylthiophene, the parent compound of this compound, reveal a complex electropolymerization process. acs.org During anodic oxidation in a solvent-electrolyte system like acetonitrile/tetrabutylammonium tetrafluoroborate, two distinct polymer products are formed. acs.org

One product is a result of conventional vinyl polymerization, yielding poly(2-vinylthiophene) that precipitates from the solution. acs.org This material is spectroscopically similar to the polymer produced by chemical-initiated radical polymerization but typically has a lower molecular weight. acs.org Simultaneously, a dark, conductive polymer film forms on the anode surface. acs.org This film is believed to consist of poly(2-vinylthiophene) chains that are cross-linked through the thiophene rings at the 5-positions. acs.org This cross-linking creates a more extended π-conjugated system, which is responsible for the film's conductivity. acs.orgacs.org

Methodologies for electropolymerization include applying a constant potential (potentiostatic), a constant current (galvanostatic), or cycling the potential (potentiodynamic). scirp.orgdtic.mil The choice of method, solvent, and electrode material can significantly influence the morphology, adhesion, and properties of the resulting polymer film. scirp.org For substituted thiophenes, the electropolymerization mechanism generally proceeds via the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film. dtic.mil The presence of additives like boron trifluoride diethyl etherate can reduce the required polymerization potential and improve the mechanical and electrical properties of the films. acs.org

Copolymerization Strategies

Copolymerization extends the range of properties achievable by incorporating two or more different monomers into a single polymer chain. For this compound, this allows for the combination of its inherent characteristics with those of other vinyl monomers like styrenes and methacrylates.

The living nature of the anionic polymerization of 5-substituted 2-vinylthiophenes makes it an ideal method for synthesizing well-defined block copolymers. acs.org This is achieved through the sequential addition of different monomers to the reaction. First, one monomer is polymerized to completion, and then a second monomer is introduced to the living polymer chains, initiating the growth of the second block.

This strategy has been successfully demonstrated for the synthesis of diblock copolymers of 2-(1-adamantyl)-5-vinylthiophene with both styrene and tert-butyl methacrylate (tBMA). acs.org The resulting block copolymers are obtained in high yields with predictable molecular weights and very narrow MWDs (Mw/Mn < 1.10). acs.org This high degree of control confirms the stability of the propagating poly(vinylthiophene) carbanion, which efficiently initiates the polymerization of the second monomer. This method is broadly applicable to a range of monomers that undergo living anionic polymerization, including dienes like isoprene, enabling the creation of novel materials with combined properties, such as thermoplastic elastomers or amphiphilic structures. researchgate.netchemrxiv.org

| First Monomer | Second Monomer | Mn (calculated) (g/mol) | Mn (measured) (g/mol) | Mw/Mn | Reference |

|---|---|---|---|---|---|

| 2-(1-adamantyl)-5-vinylthiophene | Styrene | 20,100 | 19,900 | 1.07 | acs.org |

| Styrene | 2-(1-adamantyl)-5-vinylthiophene | 21,300 | 20,600 | 1.05 | acs.org |

| 2-(1-adamantyl)-5-vinylthiophene | tert-Butyl methacrylate | 20,300 | 20,000 | 1.08 | acs.org |

Statistical and alternating copolymers represent two other important classes of copolymer architectures. The structure is determined by the relative reactivities of the comonomers, often described by monomer reactivity ratios (r1 and r2).

Alternating copolymers , where monomer units are incorporated in a strictly alternating sequence, are formed when the reactivity ratios of both monomers are close to zero (r1 ≈ r2 ≈ 0). nih.gov This often occurs between electron-donating and electron-accepting monomers. Anionic copolymerization provides a pathway to such structures. For instance, strictly alternating copolymers have been synthesized via living anionic copolymerization of styrene derivatives, including p-tert-butylstyrene, with 1,3-pentadiene. researchgate.net Given the electron-rich nature of the thiophene ring, it is plausible that this compound could undergo alternating copolymerization with a suitable electron-deficient comonomer under anionic conditions, leading to polymers with a highly regular primary structure. researchgate.net

Hybrid Polymerization Approaches with Non-Vinyl Monomers

The living nature of the anionic polymerization of vinylthiophenes opens avenues for the creation of hybrid polymer architectures, such as block copolymers, through sequential monomer addition. While specific studies focusing exclusively on this compound are limited, research on structurally analogous monomers provides significant insights. For instance, the sequential anionic copolymerization of 2-(1-adamantyl)-5-vinylthiophene, a monomer with a similarly bulky and non-polar substituent, has been successfully demonstrated with conventional vinyl monomers like styrene and tert-butyl methacrylate acs.org.

This process involves the initiation of the polymerization of the first monomer, followed by the addition of the second monomer to the living polymer chains. The stability of the propagating carbanions derived from bulky alkyl-substituted vinylthiophenes is sufficient to initiate the polymerization of other monomers, leading to the formation of well-defined block copolymers with narrow molecular weight distributions (MWD), typically with Mw/Mn values below 1.07 acs.org. This methodology allows for the combination of the properties of poly(this compound) with those of other polymers, creating novel materials with tailored characteristics. The ability to form such hybrid structures underscores the versatility of the anionic polymerization of this class of monomers.

Influence of the tert-Butyl Substituent on Polymerization Behavior

The tert-butyl group at the 5-position of the 2-vinylthiophene monomer plays a critical role in dictating the course and outcome of the polymerization. Its influence is multifaceted, stemming from both its steric bulk and its electronic properties.

Steric Effects on Monomer Reactivity and Polymer Chain Propagation

The steric hindrance imposed by the bulky tert-butyl group is a significant factor in the polymerization of this compound. One might anticipate that such a large substituent would impede the approach of the monomer to the propagating chain end, thereby reducing the rate of polymerization. However, studies on analogous 5-substituted 2-vinylthiophenes with bulky alkyl groups, such as the 1-adamantyl group, have shown that complete monomer consumption can be achieved rapidly, often within minutes, under anionic polymerization conditions acs.org.

This suggests that while the tert-butyl group is indeed bulky, its steric effect is not prohibitive to polymerization. The reactivity of the vinyl group remains sufficiently high for propagation to occur efficiently. It is noteworthy that despite the steric congestion, high molecular weight polymers can be synthesized in a controlled manner acs.org. The primary influence of the steric bulk may be more pronounced in the polymer's conformational properties and solution behavior rather than in a significant reduction of the polymerization kinetics.

Electronic Modulation of Polymerization Kinetics and Propagating Species Stability

The tert-butyl group is an electron-donating group through induction. This electronic effect influences the stability of the propagating carbanion at the active chain end during anionic polymerization. The electron-donating nature of the tert-butyl group tends to destabilize the anionic center by increasing the electron density on the carbanion.

This has direct consequences for the stability of the propagating species. Research on the anionic polymerization of 5-alkyl-substituted 2-vinylthiophenes has indicated that the propagating chain ends are susceptible to partial deactivation acs.org. This deactivation is likely due to proton abstraction from the thiophene ring, a side reaction that can be facilitated by the increased basicity of the destabilized carbanion acs.orgacs.org. The thiophene ring possesses hydrogens that are more acidic than those on a benzene ring, making this side reaction a notable consideration in the anionic polymerization of vinylthiophenes acs.org. The stability of the propagating carbanions is a critical factor in achieving a truly "living" polymerization, and the electronic contribution of the tert-butyl group presents a challenge in this regard.

Control of Polymer Architecture and Molecular Weight Distribution

Despite the challenges posed by the electronic effects of the tert-butyl group, the anionic polymerization of this compound can be conducted in a controlled manner, allowing for precise control over the polymer's architecture and molecular weight distribution acs.org. By carefully selecting initiators and reaction conditions, it is possible to achieve the characteristics of a living polymerization, where termination and chain transfer reactions are minimized ethernet.edu.et.

The successful controlled polymerization of 5-substituted 2-vinylthiophenes results in polymers with predictable molecular weights, determined by the molar ratio of the monomer to the initiator, and narrow molecular weight distributions (MWD) acs.org. This control is a key advantage for producing well-defined materials. The ability to maintain living chain ends, even for a sufficient period, also enables the synthesis of more complex architectures like block copolymers through sequential monomer addition, as discussed previously acs.org.

Below is a table summarizing the expected outcomes for the controlled anionic polymerization of a 5-alkyl-substituted 2-vinylthiophene, based on analogous systems.

| Parameter | Typical Value / Observation | Reference |

| Molecular Weight Distribution (M | < 1.2 | acs.org |

| Molecular Weight Control | Predictable based on [Monomer]/[Initiator] ratio | acs.org |

| Polymer Architecture | Linear homopolymers, Block copolymers | acs.org |

| Propagating Species Stability | Partial deactivation observed | acs.org |

Advanced Characterization Techniques for Poly 5 Tert Butyl 2 Vinylthiophene and Its Copolymers

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure, composition, and electronic properties of PtBuVT and its copolymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the chemical structure and environment of atoms within a polymer chain.

¹H NMR Spectroscopy: In the analysis of PtBuVT, ¹H NMR is crucial for confirming the successful vinyl polymerization of the 5-tert-butyl-2-vinylthiophene monomer. The disappearance of the characteristic signals from the vinyl protons (typically observed between 5.0 and 6.0 ppm) and the appearance of broad signals corresponding to the polymer backbone's methylene (B1212753) (-CH₂-) and methine (-CH-) protons (around 1.6 and 2.5 ppm, respectively) are clear indicators of polymerization. acs.org The large singlet peak of the tert-butyl group protons provides a distinct marker for this polymer. For copolymers, the relative integration of signals from the different monomer units allows for the determination of the copolymer composition. scispace.comchemrxiv.org For instance, in copolymers with styrene (B11656), the composition can be calculated by comparing the integrals of the tert-butyl protons of the PtBuVT units with the aromatic protons of the styrene units.

Chain-End Analysis: High-resolution ¹H NMR can also be used for chain-end analysis, especially in polymers prepared by controlled polymerization techniques like anionic polymerization. The signals from the initiator fragment at one end of the polymer chain can be identified and integrated. By comparing the integral of the initiator residue to that of the repeating monomer units, the number-average molecular weight (Mₙ) can be calculated, providing valuable information that complements data from other techniques. acs.org

¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the polymer. It can distinguish between different carbon environments within the thiophene (B33073) ring, the polymer backbone, and the tert-butyl group. ¹³C NMR is particularly useful for assessing regioregularity and tacticity in polythiophenes, although for vinyl polymers like PtBuVT, the focus is more on tacticity (the stereochemical arrangement of the side groups along the backbone).

Sequence Distribution in Copolymers: For copolymers, NMR is indispensable for determining the sequence distribution of the monomer units (e.g., random, alternating, or blocky). The chemical shifts of protons and carbons near the junction of two different monomer units are often slightly different from those in long homopolymer sequences. Analysis of these subtle differences in the NMR spectrum can provide quantitative information on the dyad and triad (B1167595) sequences, revealing the copolymer's microstructure. mdpi.com

| Technique | Information Obtained | Typical Chemical Shift Ranges (ppm) for PtBuVT |

| ¹H NMR | Polymerization confirmation, Copolymer composition, Chain-end analysis | Backbone -CH₂- & -CH-: 1.5 - 2.8 (broad), Thiophene Ring Protons: 6.5 - 7.5 (broad), tert-Butyl Protons: ~1.3 (singlet) |

| ¹³C NMR | Tacticity, Regioregularity, Carbon environment | Backbone Carbons: 30 - 50, tert-Butyl Carbons: ~31 (CH₃), ~34 (quaternary C), Thiophene Ring Carbons: 120 - 150 |

These spectroscopic methods probe the vibrational and electronic states of the polymer, offering insights into bonding, functional groups, and optical properties.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Both FT-IR and Raman spectroscopy are vibrational techniques used to identify functional groups. spectroscopyonline.com The spectra exhibit characteristic bands corresponding to specific molecular vibrations. For PtBuVT, key vibrational modes include C-H stretching of the aromatic thiophene ring and aliphatic backbone, C=C and C-S stretching within the thiophene ring, and deformation modes of the tert-butyl group. primescholars.comiosrjournals.org FT-IR is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making them complementary. spectroscopyonline.com In thiophene-containing polymers, the position of the C=C symmetric stretching mode in the Raman spectrum is often correlated with the effective conjugation length of the polymer backbone. A shift to lower wavenumbers typically indicates a longer conjugation length. spectroscopyonline.com

Key Vibrational Bands for Polythiophene Derivatives:

| Vibration Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 |

| Aromatic C=C Stretch | 1550 - 1400 | 1550 - 1400 |

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. For conjugated polymers like polythiophenes, the primary absorption band (π-π* transition) provides information about the electronic structure. The position of the absorption maximum (λₘₐₓ) is inversely related to the optical bandgap (E₉) of the polymer. A red-shift (longer λₘₐₓ) indicates a smaller bandgap and a more extended effective conjugation along the polymer backbone. mdpi.com The absorption edge can be used to estimate the optical bandgap, a critical parameter for optoelectronic applications.

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. mdpi.com For PtBuVT films, XPS can confirm the presence of carbon and sulfur and provide their relative atomic concentrations. High-resolution scans of the C 1s and S 2p regions can reveal different chemical environments, for example, distinguishing between carbon in the polymer backbone, the tert-butyl group, and the thiophene ring. mdpi.com

Chromatographic Techniques for Macromolecular Analysis

Chromatographic methods are essential for determining the size and distribution of polymer chains in a sample.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for analyzing the molecular weight distribution of polymers. ceitec.eu The method separates polymer molecules based on their hydrodynamic volume in solution. harvard.edu Larger molecules elute from the chromatography column faster than smaller molecules.

While conventional SEC relies on calibration with polymer standards, this can be inaccurate for novel polymers like PtBuVT whose hydrodynamic volume may differ from the standards. Coupling SEC with a Multi-Angle Light Scattering (MALS) detector overcomes this limitation. The MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the column. The scattered light intensity is directly proportional to the molar mass and concentration of the polymer. rsc.org

By combining the MALS data with the concentration measurement from a co-eluting refractive index (RI) or UV-Vis detector, the absolute weight-average molecular weight (Mₙ) can be determined for each slice of the eluting polymer distribution without the need for column calibration. harvard.eduresearchgate.net From this distribution, key parameters are calculated:

Number-average molecular weight (Mₙ): The total weight of the sample divided by the number of molecules.

Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI) or Molar Mass Distribution (Đ): The ratio Mₙ/Mₙ, which quantifies the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution with polymer chains of similar length, which is characteristic of a well-controlled, living polymerization. acs.org

Typical SEC-MALS Data for Anionically Polymerized this compound:

| Parameter | Description | Example Value |

|---|---|---|

| Mₙ (calc.) | Theoretical molecular weight based on monomer/initiator ratio | 7200 g/mol |

| Mₙ (RALLS) | Absolute molecular weight determined by SEC-MALS | 6800 g/mol |

| PDI (Mₙ/Mₙ) | Polydispersity Index | 1.11 |

(Data adapted from studies on anionic polymerization of 5-substituted 2-vinylthiophenes acs.org)

Morphological and Microstructural Characterization

Microscopy techniques are employed to visualize the polymer's structure on a nanometer scale, particularly in the solid state, such as in thin films.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. researchgate.net It works by scanning a sharp tip, attached to a flexible cantilever, over the surface. By monitoring the deflection of the cantilever, a topographical map of the surface is generated with nanoscale resolution. nih.gov

For PtBuVT thin films, which are relevant for electronic device applications, AFM is invaluable for assessing:

Phase Separation in Copolymer Films: In thin films of block copolymers, AFM can visualize the microphase separation of the different polymer blocks into distinct domains (e.g., lamellae, cylinders, or spheres), providing information on their size, shape, and ordering.

Local Order and Crystallinity: High-resolution AFM can sometimes resolve the packing of individual polymer chains, especially in semi-crystalline polymers. nih.govnanoworld.com For polythiophene derivatives, AFM has been used to visualize lamellar structures and the arrangement of polymer backbones, providing insights into the local order that governs charge transport properties. researchgate.net Tapping-mode AFM, where the cantilever is oscillated near its resonance frequency, is often used to minimize damage to the soft polymer surface while maintaining high resolution. nanoworld.com

Electron Microscopy (TEM, SEM) for Nanostructure and Microphase Separation

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for visualizing the nanoscale and microscale morphology of polymers.

Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the internal structure of thin polymer films. For copolymers of this compound, particularly block copolymers, TEM is instrumental in observing microphase separation. This phenomenon occurs when immiscible blocks of the copolymer self-assemble into ordered nanostructures such as lamellae, cylinders, or spheres. The resulting morphology, which is dependent on the block composition and molecular weight, can be directly visualized. For instance, in studies of all-conjugated block copolymers like those derived from poly(3-alkylthiophene)s, TEM has been used to reveal crystallization-driven phase separation leading to the formation of lamellar films or nanofibers. The contrast in TEM images typically arises from differences in electron density between the constituent blocks. Staining with heavy metal compounds that selectively associate with one of the blocks can enhance this contrast, allowing for clearer visualization of the microdomains.

Scanning Electron Microscopy (SEM): SEM is employed to examine the surface topography of polymeric materials. It can reveal information about the surface roughness, porosity, and the presence of larger-scale aggregates or domains. In the context of poly(this compound) and its copolymers, SEM can be used to assess the quality of thin films, identify defects, and observe the macroscopic effects of processing conditions on the surface morphology. While SEM does not provide the internal structural detail of TEM, it is invaluable for understanding the surface characteristics that can influence device performance. For example, SEM has been used to study the surface morphology of polythiophene nanofibers, revealing their porous nature.

The combination of TEM and SEM offers a comprehensive understanding of the multiscale morphology of these materials, from the nanoscale arrangement of polymer chains to the microscale surface features.

X-ray Diffraction (XRD) and Scattering (SAXS, USAXS) for Polymer Crystallinity, Intermolecular Packing, and π-π Stacking Distances

X-ray scattering techniques are fundamental for elucidating the crystalline structure and hierarchical ordering in semi-crystalline polymers like poly(this compound).

Wide-Angle X-ray Diffraction (WAXD): WAXD, often simply referred to as XRD, is the primary technique for determining the degree of crystallinity and the specifics of molecular packing. For polythiophene derivatives, XRD patterns typically exhibit peaks corresponding to two principal directions of ordering: lamellar stacking of the polymer backbones separated by the alkyl side chains, and π-π stacking of the aromatic thiophene rings. The position of the (h00) reflections provides the lamellar d-spacing, while the (010) reflection corresponds to the π-π stacking distance, which is a critical parameter for charge transport in organic electronic devices. For instance, studies on poly(3-alkylthiophene)s have shown that the lamellar spacing is influenced by the length of the alkyl side chains.

Small-Angle X-ray Scattering (SAXS) and Ultra-Small-Angle X-ray Scattering (USAXS): SAXS and USAXS are used to investigate larger-scale structures, typically in the range of 1 to 1000 nanometers. These techniques are particularly useful for characterizing the microphase-separated morphologies of block copolymers. The scattering patterns from SAXS can be used to determine the size, shape, and spacing of the self-assembled domains. In studies of poly(3-alkylthiophene) block copolymers, SAXS has been instrumental in revealing the formation of lamellar structures and in understanding how the crystallization of one block can confine the crystalline domains of the other. USAXS extends the accessible length scale, allowing for the characterization of even larger hierarchical structures.

The following table presents representative structural data obtained from X-ray scattering analysis of a well-studied polythiophene derivative, poly(3-hexylthiophene) (P3HT), which can serve as a reference for what to expect with poly(this compound).

| Scattering Feature | Miller Index | d-spacing (Å) | Corresponding Structure |

| Primary Peak (WAXD) | (100) | ~16.3 | Lamellar stacking |

| Secondary Peak (WAXD) | (010) | ~3.8 | π-π stacking |

This data is representative of P3HT and may vary for poly(this compound).

Thermal and Mechanical Analysis of Polymeric Materials

Understanding the thermal and mechanical properties of poly(this compound) and its copolymers is essential for determining their processing conditions and predicting their performance and stability in various applications.

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify key thermal transitions in polymers.

Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat capacity in the DSC thermogram. The Tg is a critical parameter as it defines the upper service temperature for rigid applications and the lower service temperature for flexible applications.

Melting Temperature (Tm) and Crystallization Temperature (Tc): For semi-crystalline polymers, DSC reveals the melting temperature as an endothermic peak upon heating and the crystallization temperature as an exothermic peak upon cooling. The area under the melting peak can be used to estimate the degree of crystallinity.

In a study of polythiophene composites, DSC was used to determine the glass transition and melting temperatures of the components.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is primarily used to evaluate the thermal stability of a polymer and to study its degradation profile. The onset temperature of decomposition is a key indicator of the material's thermal stability. The TGA curve can also reveal if the degradation occurs in single or multiple steps, providing insights into the degradation mechanism. For polythiophene derivatives, TGA has been used to show that they generally exhibit good thermal stability, with decomposition temperatures often exceeding 300°C.

The following table summarizes typical thermal properties that can be obtained from DSC and TGA for a generic polythiophene.

| Property | Symbol | Typical Value Range (°C) | Analytical Technique |

| Glass Transition Temperature | Tg | 60-150 | DSC |

| Melting Temperature | Tm | 200-250 | DSC |

| 5% Weight Loss Temperature | Td5 | >300 | TGA |

These values are illustrative and will vary depending on the specific molecular structure and molecular weight of the poly(this compound) polymer or copolymer.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Network Characterization

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. In a DMA experiment, a small oscillatory stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties.

DMA is particularly sensitive to the glass transition, which is typically observed as a sharp drop in the storage modulus and a peak in the tan δ curve. For copolymers and polymer blends, DMA can often resolve multiple glass transitions, providing information about the phase behavior and miscibility of the components. For crosslinked or network polymers, DMA can be used to determine the crosslink density. In a study of polythiophene/polyamide composites, DMA was used to characterize the storage and loss moduli as a function of temperature.

Applications of Poly 5 Tert Butyl 2 Vinylthiophene and Its Copolymers in Advanced Materials

Organic Electronic and Optoelectronic Devices

The conjugated backbone of polythiophenes, including PtBuVT, allows for the delocalization of π-electrons, which is fundamental for their use in organic electronic and optoelectronic devices. These materials combine the electrical properties of semiconductors with the processing advantages of polymers.

Active Layers in Organic Field-Effect Transistors (OFETs)

Polythiophenes are extensively studied as the active semiconductor layer in Organic Field-Effect Transistors (OFETs) due to their charge transport capabilities. The performance of these devices is highly dependent on the molecular weight, regioregularity, and solid-state packing of the polymer chains. While specific performance data for homopolymers of 5-tert-butyl-2-vinylthiophene is not widely reported, research on similar polythiophene derivatives provides insight into its potential. For instance, the charge carrier mobility of poly(3,3'''-dioctyl-2,2':5',2''-terthiophene) has been shown to be strongly dependent on its molecular weight, increasing by over three orders of magnitude with a fourfold increase in the degree of polymerization. nih.gov The introduction of bulky substituents like the tert-butyl group in PtBuVT can influence the polymer's morphology and, consequently, its charge transport properties. In some blended film devices, insulating polymers are used to improve the morphology and environmental stability of the polythiophene-based active layer. mdpi.com

Key performance parameters for OFETs based on related polythiophene materials are summarized in the table below.

| Polymer System | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |

| PQT-12:PMMA Blend | > 10⁻³ | ~ 10⁵ | Not Reported |

| TES-ADT:PMMA Blend | 0.5 | > 10⁶ | Not Reported |

| Poly-TPD | 1 x 10⁻⁴ | Not Reported | Not Reported |

| P3HT on SiO₂-PMMA | Not Specified | > 10³ (stable) | Not Reported |

Data based on research of related polythiophene and organic semiconductor materials to indicate potential performance.

Donor-Acceptor Systems in Organic Photovoltaics (OPVs) and Solar Cells

In organic photovoltaics, polymers like PtBuVT can act as the electron donor material in a bulk heterojunction (BHJ) with an electron acceptor, often a fullerene derivative. The efficiency of these devices is determined by factors such as light absorption, exciton (B1674681) diffusion, charge separation, and charge transport. The incorporation of a tert-butyl group can enhance the solubility of the polymer, allowing for better processing and potentially optimizing the morphology of the donor-acceptor blend. rsc.org

While specific data for PtBuVT in OPVs is limited, studies on similar copolymers provide valuable benchmarks. For example, a copolymer of 2,3,4,5-tetrathienylthiophene and poly(3-hexylthiophene-2,5-diyl) (TTT-co-P3HT) has been synthesized and tested as a donor material. mdpi.com Although its performance was modest compared to P3HT, this research demonstrates the approach of copolymerizing substituted thiophenes for OPV applications. The power conversion efficiency (PCE) of polymer solar cells has seen significant progress, with efficiencies now exceeding 18% for some systems. mdpi.com

Below is a table of performance data for OPVs using related polythiophene-based donor materials.

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| P3HT | PC₇₁BM | 1.15 | Not Reported | Not Reported | Not Reported |

| TTT-co-P3HT | PC₇₁BM | 0.14 | Not Reported | Not Reported | Not Reported |

| PBDT-2T-ROBT | PC₇₀BM | 5.11 | 0.66 | 13.33 | 58.12 |

| PBDT-ROBT | PC₇₀BM | 1.28 | 0.77 | 3.13 | 53.11 |

This table illustrates the performance of various polythiophene-based polymers in organic solar cells.

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of polythiophenes make them suitable for use as emitters or host materials in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The tert-butyl substituent in PtBuVT can prevent aggregation-induced quenching of luminescence by sterically hindering intermolecular interactions, which can lead to improved device efficiency and stability. Solution-processable OLEDs are particularly attractive for large-area displays due to their potential for low-cost manufacturing. nih.gov

While there is a lack of specific reports on the use of PtBuVT in OLEDs, the performance of other functionalized polythiophenes and related donor-acceptor systems provides a useful reference. For instance, a donor-π-acceptor compound incorporating a thieno[3,2-b]thiophene (B52689) unit showed a maximum external quantum efficiency (EQE) of 4.61% in a solution-processed OLED. beilstein-journals.org Highly efficient blue TADF-OLEDs have been developed with EQEs reaching up to 21.0%. nih.gov

The following table summarizes the performance of OLEDs based on related organic materials.

| Emitter/Host System | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) |

| DMB-TT-TPA | 4.61 | 752 | (0.16, 0.51) |

| T-CNDF-T-tCz | 21.0 | > 5200 | Not Reported |

| Thioxanthone Derivative (blue) | 11.2 | Not Reported | Not Reported |

| Thioxanthone Derivative (yellow) | 10.3 | Not Reported | Not Reported |

Performance data for various organic materials used in OLEDs, indicating the potential for substituted polythiophenes.

Components in Electrochromic Devices and Sensors

The ability of conjugated polymers like polythiophenes to change their optical properties upon electrochemical doping and de-doping makes them excellent candidates for electrochromic devices, such as smart windows and displays. The stability, color contrast, switching speed, and coloration efficiency are key metrics for these applications. The tert-butyl group in PtBuVT can enhance the stability of the polymer in its different redox states.

Research on other polythiophene derivatives has demonstrated promising electrochromic performance. For example, polymers based on thieno[3,2-b]thiophene have shown high contrast and coloration efficiency with very short response times. rsc.org Dual polymer electrochromic devices have achieved contrast ratios as high as 63% with sub-second switching times. osti.gov

Key performance indicators for electrochromic devices based on related polythiophene materials are presented below.

| Polymer System | Contrast Ratio (%) | Switching Speed (s) | Coloration Efficiency (cm²/C) |

| P(CNPh-ETTE) | 16-23 (Vis), 50-62 (NIR) | 0.34-0.35 (coloring), 0.9-1.1 (bleaching) | 120-190 (Vis), 324-440 (NIR) |

| PolyProDOT-Me₂ | < 30 (for thin films) | tens of milliseconds | Not Reported |

| V₂O₅–TiO₂ with PDMTPD | 68 | 5 (coloring), 4 (bleaching) | Not Reported |

| Dual Polymer (PBEDOT derivatives) | 27-63 | < 1 | up to 1400 |

This table showcases the electrochromic performance of various polythiophene-based systems.

Functional Polymer Applications

Beyond electronics, the physical properties of PtBuVT, particularly its optical characteristics derived from the sulfur-containing thiophene (B33073) ring, open up applications in other areas of materials science.

High Refractive Index Materials for Optical Waveguides and Ophthalmic Devices

Polymers with a high refractive index (n > 1.7) are in demand for various optical applications, including lenses, optical films, and waveguides. acs.org The incorporation of sulfur atoms is a known strategy to increase the refractive index of a polymer due to sulfur's high molar refraction. acs.org The presence of the thiophene ring in PtBuVT, therefore, suggests its potential as a high refractive index material. The Abbe number (ν), which quantifies the dispersion of the material, is another critical parameter for optical applications, with higher values being desirable to minimize chromatic aberration. nih.gov

The table below lists the optical properties of some relevant sulfur-containing polymers.

| Polymer | Refractive Index (n) | Abbe Number (ν) |

| Poly(BMMD/ADC) | 1.6149 | 32.1 |

| Poly(BMMD/CDC) | 1.6217 | 30.0 |

| Poly(thioether) sulfone | 1.686 | 48.6 |

| Poly(thioether) sulfone derivative 1 | 1.6052 | 48.0 |

| Poly(thioether) sulfone derivative 2 | 1.6228 | 45.8 |

Optical properties of various sulfur-containing polymers, indicating the potential of PtBuVT as a high refractive index material.

Development of Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, often termed "smart" polymers, exhibit significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. While specific studies on poly(this compound) are limited, the inherent properties of polythiophenes suggest their potential in creating such systems.

Copolymers incorporating this compound with monomers known for their stimuli-responsive behavior could lead to novel materials. For instance, copolymerization with N-isopropylacrylamide (NIPAAm) could yield thermoresponsive polymers. The bulky tert-butyl group on the thiophene unit would likely modulate the lower critical solution temperature (LCST) of the resulting copolymer, influencing its phase transition behavior in aqueous solutions. Similarly, copolymerization with acrylic acid or vinylpyridine could impart pH-responsiveness, where the protonation or deprotonation of the acidic or basic moieties would alter the polymer's solubility and conformation.

Table 1: Potential Stimuli-Responsive Copolymers Incorporating this compound

| Stimulus | Potential Comonomer | Expected Behavior of the Copolymer |

| Temperature | N-isopropylacrylamide (NIPAAm) | Exhibits a Lower Critical Solution Temperature (LCST), leading to a reversible soluble-insoluble transition upon temperature change. |

| pH | Acrylic Acid (AA) | Swelling or dissolution in response to changes in pH due to ionization of carboxylic acid groups. |

| pH | 4-Vinylpyridine (4VP) | Changes in solubility and conformation based on the protonation state of the pyridine (B92270) nitrogen. |

| Light | Spiropyran-containing monomer | Reversible photo-induced isomerization leading to changes in polymer conformation and properties. |

The research in this area is still emerging, and further investigation is needed to fully characterize the stimuli-responsive behavior of copolymers containing this compound.

Supramolecular Assemblies and Polymer-Protein Core-Shell Nanoparticle Architectures

The self-assembly of polymers into well-defined supramolecular structures is a powerful tool for creating functional nanomaterials. The aromatic and potentially π-stacking nature of the thiophene rings in poly(this compound) could drive the formation of ordered assemblies. The tert-butyl groups would play a crucial role in controlling the intermolecular interactions and solubility of the polymer, thereby influencing the morphology of the resulting supramolecular structures.

In the context of polymer-protein core-shell nanoparticles, the hydrophobic nature of poly(this compound) could make it a suitable candidate for forming the core of such nanoparticles in an aqueous environment. The general principle involves the self-assembly of amphiphilic block copolymers, where one block is hydrophobic (in this case, a block containing this compound) and the other is hydrophilic. In an aqueous solution, these copolymers can form micelles with a hydrophobic core and a hydrophilic corona.

If a protein is introduced during this self-assembly process, it can be encapsulated within or associated with the polymer shell, leading to the formation of polymer-protein core-shell nanoparticles. While there is no specific literature detailing this with poly(this compound), the concept is well-established with other polymeric systems. The bulky tert-butyl group could potentially create voids or pockets within the polymer core, which might be beneficial for encapsulating therapeutic agents.

Table 2: Hypothetical Parameters for the Formation of Poly(this compound)-Based Core-Shell Nanoparticles

| Parameter | Description | Potential Influence of this compound |

| Core-forming Block | Hydrophobic polymer segment | Poly(this compound) |

| Shell-forming Block | Hydrophilic polymer segment | Poly(ethylene glycol), Poly(acrylic acid) |

| Driving Force for Assembly | Hydrophobic interactions in aqueous media | The hydrophobic nature of the polythiophene backbone and the tert-butyl group. |

| Potential Protein Interaction | Encapsulation or surface conjugation | Interactions with the hydrophilic shell or entrapment within the hydrophobic core. |

Further research is required to synthesize and characterize such nanoparticles and to evaluate their interactions with proteins.

Membranes and Coatings with Tunable Surface Properties (e.g., Wettability)

The surface properties of materials, particularly wettability, are critical for a wide range of applications, including anti-fouling coatings, microfluidics, and biomedical devices. The chemical structure of poly(this compound) suggests that it could be used to create surfaces with specific wetting characteristics. The hydrophobic nature of the polymer, imparted by the thiophene ring and the tert-butyl group, would likely result in surfaces with low water wettability (hydrophobic).

By copolymerizing this compound with hydrophilic monomers, it would be possible to create amphiphilic surfaces with tunable wettability. The surface properties could be controlled by the ratio of hydrophobic to hydrophilic monomers in the copolymer.

Furthermore, if stimuli-responsive monomers are incorporated into the copolymer, the surface wettability could be dynamically tuned. For example, a copolymer with a thermoresponsive component could switch between a more hydrophilic state at a lower temperature and a more hydrophobic state at a higher temperature. This switching behavior is driven by the conformational changes of the polymer chains at the surface.

Table 3: Potential Strategies for Tuning Surface Wettability with Poly(this compound)-Based Coatings

| Approach | Description | Expected Outcome |

| Homopolymer Coating | A thin film of pure poly(this compound). | A hydrophobic surface with a high water contact angle. |

| Random Copolymer Coating | A coating of a random copolymer of this compound and a hydrophilic monomer. | Surface wettability can be tuned by varying the monomer ratio. |

| Block Copolymer Coating | A coating of a block copolymer with hydrophobic and hydrophilic segments. | Potential for microphase separation, leading to patterned surfaces with varying wettability. |

| Stimuli-Responsive Copolymer Coating | A coating of a copolymer containing stimuli-responsive units. | Dynamic control over surface wettability in response to external stimuli. |

The development of membranes and coatings based on poly(this compound) is a promising area for future research, with potential applications in areas requiring controlled surface interactions.

Computational and Theoretical Investigations

Electronic Structure Calculations (DFT) for Monomer and Polymer Characteristics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. For 5-tert-Butyl-2-vinylthiophene and its polymer, DFT calculations are instrumental in predicting fundamental electronic properties.

DFT studies on substituted polythiophenes and other conjugated polymers are used to determine key electronic parameters. mdpi.comscispace.comscienceopen.comafricaresearchconnects.com Calculations can elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels, known as the band gap, is a critical property for semiconductor applications. mdpi.comscispace.com

For the this compound monomer, DFT can predict its reactivity and the most likely sites for electrophilic or nucleophilic attack. For the polymer, these calculations can model how the electronic properties change with the degree of polymerization. mdpi.com The presence of the electron-donating tert-butyl group is expected to influence the electron density of the thiophene (B33073) ring and, consequently, the electronic characteristics of the polymer backbone. DFT can quantify this effect, predicting whether the tert-butyl group raises or lowers the HOMO/LUMO energy levels compared to unsubstituted poly(2-vinylthiophene).

Table 1: Representative Electronic Properties Obtainable via DFT Calculations

| Property | Significance for Monomer | Significance for Polymer |

|---|---|---|

| HOMO Energy | Relates to ionization potential and electron-donating ability. | Influences the material's hole-transport capabilities and stability. |

| LUMO Energy | Relates to electron affinity and electron-accepting ability. | Influences the material's electron-transport capabilities. |

| Band Gap (HOMO-LUMO) | Indicates electronic transition energy. | Determines the optical and electronic properties, such as color and conductivity. |

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For poly(this compound), MD simulations would be crucial for understanding the polymer's three-dimensional structure and how individual chains interact.

MD simulations can model the polymer chain in various environments, such as in a solvent or in a solid-state film. These simulations provide insights into the polymer's conformation, including the distribution of dihedral angles between adjacent thiophene rings, which affects the planarity of the polymer backbone and, consequently, its electronic properties. The bulky tert-butyl side chains would be expected to play a significant role in determining the polymer's conformation due to steric hindrance, influencing how the polymer chains pack together.

These simulations are also used to study intermolecular interactions, which are vital for the bulk properties of the material. By modeling a system with multiple polymer chains, MD can help predict the morphology of the resulting material, whether it is amorphous or has regions of crystalline order. The strength of intermolecular forces, influenced by the side chains, can affect properties like solubility and the mechanical strength of the polymer.

Theoretical Predictions of Reactivity and Polymerization Pathways

Theoretical calculations can be used to predict the reactivity of this compound and the most probable pathways for its polymerization. The anionic polymerization of 5-substituted 2-vinylthiophenes has been investigated, providing a basis for theoretical predictions. acs.org

Furthermore, these calculations can explore the potential for side reactions. For instance, in anionic polymerization, the possibility of proton abstraction from the thiophene ring is a potential side reaction that could terminate the growing polymer chain. acs.org Theoretical models can assess the likelihood of such side reactions compared to the desired vinyl polymerization pathway. The choice of initiator and solvent can also be modeled to predict their effect on the polymerization process.

Structure-Property Relationship Modeling for Functional Polymers

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property descriptors of a molecule with its macroscopic properties. acs.orgresearchgate.netnih.govresearchgate.netkg.ac.rs For poly(this compound), QSPR models could be developed to predict various physical and chemical properties based on its molecular structure.

By generating a set of molecular descriptors for the repeating monomer unit, QSPR models can predict properties of the bulk polymer such as glass transition temperature, refractive index, and solubility. acs.org These models are typically built using a dataset of known polymers and their experimentally determined properties. Once a reliable model is established, it can be used to predict the properties of new, unsynthesized polymers.

For functional polymers like those derived from vinylthiophene, QSPR can be a valuable tool for materials design. For example, by systematically varying the substituents on the thiophene ring in a virtual library of monomers, QSPR models could predict which substitutions are most likely to result in a polymer with desired properties, such as a high refractive index or a specific glass transition temperature. This approach can accelerate the discovery of new materials by prioritizing synthetic efforts on the most promising candidates.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Poly(2-vinylthiophene) |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Enhanced Scalability and Atom Economy

The future development and commercial viability of materials based on 5-tert-butyl-2-vinylthiophene hinge on the availability of efficient, scalable, and sustainable synthetic methods. Current research is shifting away from traditional, multi-step syntheses towards more streamlined processes that maximize atom economy and are suitable for large-scale production.

Atom Economy in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.edujocpr.com The ideal is 100% atom economy, where all atoms from the reactants are found in the product, minimizing waste at a molecular level. primescholars.com Reactions like cycloadditions and rearrangements are often cited for their high atom economy. nih.gov In contrast, substitution and elimination reactions frequently generate byproducts, leading to lower atom economy. scranton.edu The development of novel synthetic routes for this compound will prioritize methodologies that adhere to this principle.

Emerging Synthetic Strategies

Future research is likely to focus on the following areas to improve the synthesis of this compound:

Continuous-Flow Chemistry: Flow chemistry offers significant advantages for scalability, safety, and process control compared to traditional batch methods. A continuous-flow synthesis of 2-vinylthiophene (B167685) utilizing a Peterson olefination has been reported, demonstrating high yields and the potential for facile scale-up. acs.org Adapting this methodology for the synthesis of the 5-tert-butyl derivative could provide a robust and efficient manufacturing process.

Direct C-H Vinylation: A highly desirable but challenging route is the direct catalytic C-H vinylation of 2-tert-butylthiophene. This method would be exceptionally atom-economical, as it avoids the need for pre-functionalized starting materials, forming only hydrogen as a byproduct.

The table below compares potential synthetic routes in terms of their scalability and atom economy.

| Synthetic Route | Potential for Scalability | Atom Economy | Key Advantages |

| Grignard/Peterson Olefination (Flow) | High | Moderate | High yields, proven scalability for parent compound acs.org |

| Catalytic Cross-Coupling | Moderate to High | Moderate to High | Versatility, potential for high selectivity |

| Direct C-H Vinylation | High | Very High | Ideal atom economy, reduced waste streams |

Precision Polymerization for Tailored Architectures and Multi-Functional Materials

The properties of poly(this compound) are intrinsically linked to its molecular architecture, including molecular weight, polydispersity, and topology. Precision polymerization techniques are crucial for controlling these parameters and for creating tailored materials with specific functionalities.

Living Anionic Polymerization

Recent studies have shown that 5-substituted 2-vinylthiophenes can undergo living anionic polymerization. acs.org This technique allows for the synthesis of polymers with well-defined molecular weights and very narrow molecular weight distributions (polydispersity index, M_w/M_n < 1.1). acs.org The "living" nature of the polymerization means that the polymer chains continue to grow as long as monomer is available, enabling the synthesis of complex architectures like block copolymers.

Designing Multi-Functional Materials

The ability to create well-defined polymers of this compound opens the door to the development of advanced, multi-functional materials. mdpi.commdpi.com Future research will likely focus on: